Estrone 3-sulfate sodium salt Estrone 3-sulfate sodium salt Estrone sodium sulfate is a steroid sulfate and an organic sodium salt. It is functionally related to an estrone.
The conjugated estrogens are noncrystalline mixtures of purified female sex hormones obtained either by its isolation from the urine of pregnant mares or by synthetic generation from vegetal material. Both of these products are later conjugated to natrium sulfate by ester bonds in order to make them more water soluble. The conjugated estrogen product contains a mix of estrogen from which about 50% is represented by estrone sulfate followed by 25% of equilin sulfate, 15% of 17-alpha-dehydroequilenin sulfate, 3% of equilenin sulfate, 5% of 17-alpha and 17-beta-dihydroequilenin sulfate, 2% of 17-alpha-estradiolsulfate and 3% of 17-beta-estradiolsulfate. It also presents a large number of unidentified molecules with weak estrogenic activity as well as non-human molecules when it is obtained from pregnant mares urine. The conjugated estrogen mixture was approved for marketing in US in 1942 based on the efficacy against certain conditions. However, until 1986 official clinical trials were performed and this product was determined to be effective for the treatment of osteoporosis. The currently approved product of conjugated estrogens was developed by Wyeth Ayerst and FDA approved in 2003.
A pharmaceutical preparation containing a mixture of water-soluble, conjugated estrogens derived wholly or in part from URINE of pregnant mares or synthetically from ESTRONE and EQUILIN. It contains a sodium-salt mixture of estrone sulfate (52-62%) and equilin sulfate (22-30%) with a total of the two between 80-88%. Other concomitant conjugates include 17-alpha-dihydroequilin, 17-alpha-estradiol, and 17-beta-dihydroequilin. The potency of the preparation is expressed in terms of an equivalent quantity of sodium estrone sulfate.
Brand Name: Vulcanchem
CAS No.: 438-67-5
VCID: VC21353444
InChI: InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/t14-,15-,16+,18+;/m1./s1
SMILES: CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]
Molecular Formula: C18H22NaO5S
Molecular Weight: 373.4 g/mol

Estrone 3-sulfate sodium salt

CAS No.: 438-67-5

Cat. No.: VC21353444

Molecular Formula: C18H22NaO5S

Molecular Weight: 373.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Estrone 3-sulfate sodium salt - 438-67-5

CAS No. 438-67-5
Molecular Formula C18H22NaO5S
Molecular Weight 373.4 g/mol
IUPAC Name sodium;[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate
Standard InChI InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/t14-,15-,16+,18+;/m1./s1
Standard InChI Key NXIYWKXROFOTPA-ZFINNJDLSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[Na]
SMILES CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]
Canonical SMILES CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[Na]
Appearance White to Off-White Solid
Melting Point Can range from 173-282 °C depending of the component

Chemical Structure and Properties

Estrone 3-sulfate sodium salt is the sodium salt form of estrone sulfate, an estrogen ester and conjugate. It has a molecular formula of C₁₈H₂₁NaO₅S and a molecular weight of 372.41 g/mol . The compound consists of the estrone steroid backbone with a sulfate group at the 3-position, balanced by a sodium counterion. Commercially available forms often contain stabilizers, with some preparations including approximately 35% Tris as a stabilizing agent .

Physical and Chemical Characteristics

The physical and chemical properties of estrone 3-sulfate sodium salt distinguish it from unconjugated estrogens and contribute to its unique biological behavior:

PropertyCharacteristicSource
Molecular Weight372.41 g/mol
Chemical FormulaC₁₈H₂₁NaO₅S
CAS Number438-67-5
Physical StatePowder
Solubility30 mg/mL in DMSO
StabilityPowder stable at -20°C for 3 years
Parent CompoundEstrone Sulfate (CID 3001028)

Unlike its unconjugated counterparts (estradiol and estrone) which are lipophilic compounds, estrone 3-sulfate sodium salt is hydrophilic due to its anionic nature. This important property affects how the compound interacts with cellular membranes and influences its distribution throughout the body .

Biological Function and Metabolism

Metabolic Interconversion

The metabolism of estrone 3-sulfate sodium salt involves several key enzymes and metabolic pathways that regulate estrogen homeostasis:

  • Steroid sulfatase (STS) cleaves the sulfate group, converting estrone sulfate into estrone .

  • Estrogen sulfotransferases, particularly SULT1A1 and SULT1E1, catalyze the reverse reaction, converting estrone back to estrone sulfate .

  • 17β-hydroxysteroid dehydrogenases can further transform estrone into estradiol, which is a more potent estrogen .

This metabolic interconversion creates a dynamic equilibrium between the sulfated and unconjugated forms in various tissues, allowing for precise regulation of estrogen levels throughout the body .

Membrane Transport

Because of its hydrophilic nature, estrone 3-sulfate sodium salt cannot diffuse passively through cell membranes like unconjugated estrogens . Instead, it relies on active transport mechanisms to enter cells, including:

  • Organic-anion-transporting polypeptides (OATPs): OATP1A2, OATP1B1, OATP1B3, OATP1C1, OATP2B1, OATP3A1, OATP4A1, and OATP4C1 .

  • Sodium-dependent organic anion transporter (SOAT; SLC10A6) .

These transporters exhibit tissue-specific expression patterns, creating a selective distribution of estrone sulfate throughout different organs and tissues .

Pharmacological Profile

Pharmacokinetics

The pharmacokinetic properties of estrone 3-sulfate sodium salt contribute to its extended biological activity and therapeutic utility:

ParameterValue/CharacteristicSource
Protein Binding90% to albumin, not to SHBG
MetabolismDesulfation via steroid sulfatase (STS)
Major MetabolitesEstrone and Estradiol
Elimination Half-life12 hours

The extended half-life of 12 hours makes estrone 3-sulfate sodium salt a suitable compound for once-daily dosing regimens in therapeutic applications . Its preferential binding to albumin rather than sex hormone-binding globulin (SHBG) influences its distribution and bioavailability .

Pharmacodynamics

As a prodrug, estrone 3-sulfate sodium salt itself has minimal direct pharmacological activity. It exerts its effects after conversion to estrone and subsequently to estradiol, which is a potent agonist of estrogen receptors . Research has demonstrated that estrone sulfate can transactivate estrogen receptors at physiologically relevant concentrations, an effect that is diminished by co-application of steroid sulfatase inhibitors like irosustat (STX-64) . This confirms the importance of metabolic activation in the compound's biological effects.

Medical Applications

Menopausal Hormone Therapy

Estrone 3-sulfate sodium salt is a key component in several estrogen replacement preparations used for menopausal hormone therapy . As the sodium salt (sodium estrone sulfate), it constitutes the major estrogen component of:

  • Conjugated estrogens (Premarin)

  • Esterified estrogens (Estratab, Menest)

It is also used independently as the piperazine salt estropipate (piperazine estrone sulfate; Ogen) .

Routes of Administration

The versatility of estrone 3-sulfate sodium salt allows for multiple administration routes, enhancing its therapeutic utility:

  • Oral administration (most common)

  • Transdermal application (as part of Premarin formulations)

  • Vaginal administration

  • Injectable forms

Research Applications

As a Ligand for Transporter Studies

Estrone 3-sulfate sodium salt has been investigated as a ligand for targeting organic anion transporting polypeptides . This application leverages the compound's reliance on specific transporters for cellular uptake, making it a valuable tool for studying the function and distribution of these transport proteins.

In Hormone-Dependent Cancer Research

Given the role of estrogens in certain cancers, estrone 3-sulfate sodium salt and its metabolism have been studied in the context of hormone-dependent malignancies. The enzyme steroid sulfatase, which converts estrone sulfate to active estrone, has emerged as a potential therapeutic target, with inhibitors like irosustat being investigated for their ability to reduce local estrogen production in hormone-sensitive tissues .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator